3-(3-Methylphenyl)Piperidine Hydrochloride

Description

BenchChem offers high-quality 3-(3-Methylphenyl)Piperidine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methylphenyl)Piperidine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-methylphenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-10-4-2-5-11(8-10)12-6-3-7-13-9-12;/h2,4-5,8,12-13H,3,6-7,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKIWGWVSBLGDPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662845 | |

| Record name | 3-(3-Methylphenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184977-99-8 | |

| Record name | 3-(3-Methylphenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

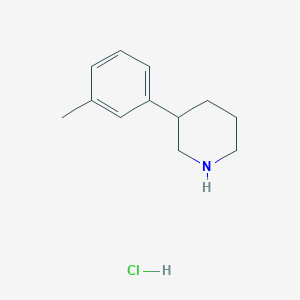

3-(3-Methylphenyl)Piperidine Hydrochloride chemical structure

An In-depth Technical Guide to 3-(3-Methylphenyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3-(3-Methylphenyl)piperidine Hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a privileged structure, appearing in numerous pharmaceuticals due to its favorable physicochemical and pharmacokinetic properties.[1][2][3] This document delves into the core aspects of the title compound, including its chemical structure, physical properties, a validated synthetic pathway, detailed methods for structural elucidation, and an exploration of its potential pharmacological relevance. By synthesizing theoretical knowledge with practical, field-proven insights, this whitepaper serves as an essential resource for professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Significance of the 3-Arylpiperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, integral to the structure of numerous approved drugs targeting a wide array of diseases, particularly those affecting the central nervous system (CNS).[3][4] Its six-membered saturated heterocyclic structure provides a versatile, three-dimensional framework that can be readily functionalized to modulate properties such as lipophilicity, basicity, and receptor binding affinity.[3]

Within this class, the 3-arylpiperidine motif is of particular importance. Compounds featuring this arrangement often exhibit potent and selective activity at various CNS targets, including dopamine and sigma receptors. A notable example is 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), a well-studied selective dopamine autoreceptor agonist.[5] 3-(3-Methylphenyl)piperidine Hydrochloride represents a key analog and a valuable chemical building block for exploring structure-activity relationships (SAR) within this pharmacologically significant class of molecules. Its synthesis and characterization are foundational steps for the development of novel chemical entities for neurological and psychiatric disorders.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its application in research and development. 3-(3-Methylphenyl)piperidine Hydrochloride is a solid material whose properties dictate its handling, storage, and formulation.[6]

Caption: Chemical Structure of 3-(3-Methylphenyl)piperidine Hydrochloride.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₈ClN | [6] |

| Molecular Weight | 211.73 g/mol | [6] |

| Appearance | Solid | [6] |

| CAS Number | Not explicitly available, parent compound is key | |

| MDL Number | MFCD02178938 | [6] |

| PubChem Substance ID | 329776518 | [6] |

| SMILES String | Cl.Cc1cccc(c1)C2CCCNC2 | [6] |

| InChI Key | XKIWGWVSBLGDPM-UHFFFAOYSA-N | [6] |

| Storage Class | 11 (Combustible Solids) |[6] |

Synthesis and Mechanistic Rationale

The synthesis of 3-arylpiperidines can be achieved through various routes. A common and reliable strategy involves the use of an N-protected 3-piperidone as a key starting material. This approach offers high yields and good control over the introduction of the aryl moiety.[7] The following multi-step synthesis is a logical and field-proven pathway to obtain 3-(3-Methylphenyl)piperidine.

Caption: Synthetic workflow for 3-(3-Methylphenyl)piperidine Hydrochloride.

Experimental Protocol: A Self-Validating System

Step 1: Grignard Reaction

-

Protocol: To a solution of N-Boc-3-piperidone in anhydrous THF at 0°C, add 3-methylphenylmagnesium bromide (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NH₄Cl.

-

Causality: The tert-butyloxycarbonyl (Boc) group is used to protect the piperidine nitrogen. This prevents the amine from acting as a base and quenching the highly reactive Grignard reagent. The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the piperidone to form a tertiary alcohol. Anhydrous conditions are critical as Grignard reagents react violently with water.

Step 2: Dehydration

-

Protocol: Dissolve the crude alcohol from Step 1 in dichloromethane (DCM) and add trifluoroacetic acid (TFA, 2.0 equivalents). Stir at room temperature for 4 hours. Neutralize with saturated aqueous NaHCO₃.

-

Causality: A strong acid like TFA protonates the hydroxyl group, converting it into a good leaving group (water). Subsequent elimination of water forms a stable, conjugated double bond within the ring, yielding the tetrahydropyridine intermediate.

Step 3: Catalytic Hydrogenation

-

Protocol: Dissolve the tetrahydropyridine intermediate in ethanol and add 10% Palladium on Carbon (Pd/C) catalyst (5 mol%). Subject the mixture to a hydrogen atmosphere (50 psi) and shake for 16 hours. Filter through Celite to remove the catalyst.

-

Causality: Pd/C is an excellent heterogeneous catalyst for the reduction of alkenes. Hydrogen gas adsorbs onto the palladium surface and is delivered stereospecifically to the double bond, resulting in the saturated piperidine ring. This step is crucial for establishing the final piperidine scaffold.

Step 4: Boc Deprotection and Salt Formation

-

Protocol: Dissolve the N-Boc protected product from Step 3 in 1,4-dioxane and add a 4M solution of HCl in dioxane (5 equivalents). Stir at room temperature for 2 hours. Evaporate the solvent under reduced pressure to yield the final hydrochloride salt.

-

Causality: The Boc group is labile under strong acidic conditions. The HCl cleaves the carbamate to release the free amine, carbon dioxide, and tert-butanol. The excess HCl protonates the basic piperidine nitrogen, forming the stable, crystalline hydrochloride salt, which is often easier to handle and purify than the free base.

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a complete picture of the molecular structure. Novel functionalized piperazine derivatives are often characterized by ¹H, ¹³C, and ¹⁹F NMR, as well as mass spectrometry.[8]

Protocol: Spectroscopic Analysis

-

Sample Preparation: Dissolve ~5-10 mg of 3-(3-Methylphenyl)piperidine Hydrochloride in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) for NMR analysis. Prepare a dilute solution in methanol for MS analysis.

-

¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher spectrometer. The spectrum is expected to show distinct signals for the aromatic protons, the piperidine ring protons (which will be complex due to overlapping signals and diastereotopicity), and the methyl group protons.

-

¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum. This will confirm the presence of all 12 unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): Use electrospray ionization (ESI) in positive ion mode. The spectrum should show a prominent peak for the molecular ion of the free base [M+H]⁺.

Table 2: Predicted Spectroscopic Data

| Analysis Type | Expected Observations |

|---|---|

| ¹H NMR | Aromatic Protons (Ar-H): ~7.0-7.3 ppm (4H, multiplet). Piperidine Protons (CH, CH₂): ~1.5-3.5 ppm (9H, complex multiplets). Methyl Protons (CH₃): ~2.3 ppm (3H, singlet). Amine Proton (NH₂⁺): Broad singlet, variable chemical shift. |

| ¹³C NMR | Aromatic Carbons: ~120-140 ppm (6 signals). Piperidine Carbons: ~25-55 ppm (5 signals). Methyl Carbon: ~21 ppm (1 signal). |

| MS (ESI+) | [M+H]⁺: Expected at m/z = 176.14 (for the free base C₁₂H₁₇N). |

Note: Actual chemical shifts may vary based on solvent and experimental conditions.

Pharmacological Profile and Applications in Drug Discovery

While specific pharmacological data for 3-(3-Methylphenyl)piperidine is not extensively published, the 3-arylpiperidine scaffold is a well-established pharmacophore for CNS targets.[3]

Potential Mechanism of Action

Derivatives of 3-phenylpiperidine are known to interact with dopamine and sigma receptors.[5][9] Many act as dopamine reuptake inhibitors or releasing agents, a mechanism shared by stimulants like methylphenidate.[10][11] This activity stems from the structural similarity to dopamine and other phenethylamines. The piperidine ring constrains the side chain, presenting the aromatic ring and the nitrogen atom in a specific orientation that is favorable for binding to monoamine transporters.

Caption: Potential mechanism: Blockade of the Dopamine Transporter (DAT).

Applications as a Research Tool and Building Block

3-(3-Methylphenyl)piperidine Hydrochloride serves as an invaluable scaffold for further chemical elaboration.

-

SAR Studies: The methyl group at the 3-position of the phenyl ring provides a vector for exploring steric and electronic effects on receptor binding compared to the unsubstituted parent compound.

-

Lead Optimization: The piperidine nitrogen can be readily alkylated or acylated to introduce a variety of substituents, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.[5]

-

Fragment-Based Drug Design: It can be used as a starting fragment for building more complex molecules targeting CNS disorders, pain, or inflammation.[12]

Safety and Handling

As a chemical intermediate, 3-(3-Methylphenyl)piperidine Hydrochloride should be handled with appropriate care in a laboratory setting.

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place.[6]

-

Toxicity: While specific toxicity data is limited, compounds of this class may be biologically active and should be treated as potentially hazardous. Avoid inhalation, ingestion, and skin contact.

Conclusion

3-(3-Methylphenyl)piperidine Hydrochloride is more than a simple chemical; it is a key intermediate rooted in a rich history of medicinal chemistry. Its synthesis is straightforward and follows established, logical chemical principles. Its structure, confirmed through standard analytical techniques, makes it an ideal platform for the development of novel therapeutics, particularly for CNS-related targets. This guide provides the foundational knowledge—from synthesis to potential application—required for researchers and drug development professionals to confidently utilize this valuable compound in their discovery programs.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Wikipedia. Methylphenidate. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

- Google Patents. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)

-

Hacksell, U., et al. (1981). 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity. Journal of Medicinal Chemistry, 24(12), 1475-1482. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]

-

United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

PubChem. 3-Methylpiperidine hydrochloride. [Link]

-

White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

-

ScienceDirect. Synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride (Method a). [Link]

-

Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

Wessmann, S., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2521-2530. [Link]

-

Janecka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 116694. [Link]

-

Largent, B. L., et al. (1987). (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)-piperidine binding to sigma receptors in mouse brain in vivo. European Journal of Pharmacology, 136(3), 429-432. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-(3-Methylphenyl)piperidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]

- 8. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)-piperidine binding to sigma receptors in mouse brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methylphenidate - Wikipedia [en.wikipedia.org]

- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 12. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 3-(3-Methylphenyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(3-Methylphenyl)piperidine hydrochloride, a versatile heterocyclic amine of significant interest in medicinal chemistry and drug development. As a substituted piperidine derivative, this compound serves as a valuable scaffold for the synthesis of a wide range of biologically active molecules. This document will delve into its chemical identity, synthesis, analytical characterization, potential pharmacological applications, and essential safety considerations.

Chemical Identity and Physicochemical Properties

3-(3-Methylphenyl)piperidine hydrochloride is a solid organic compound. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent structural motif in many pharmaceuticals and natural alkaloids.[1][2][3] The presence of a 3-methylphenyl group attached to the third position of the piperidine ring imparts specific physicochemical properties that influence its biological activity and pharmacokinetic profile.

Table 1: Physicochemical Properties of 3-(3-Methylphenyl)piperidine Hydrochloride

| Property | Value | Source |

| CAS Number | MFCD02178938 | [4] |

| Molecular Formula | C₁₂H₁₈ClN | |

| Molecular Weight | 211.73 g/mol | |

| Form | Solid | |

| SMILES String | Cl.Cc1cccc(c1)C2CCCNC2 | |

| InChI Key | XKIWGWVSBLGDPM-UHFFFAOYSA-N |

Synthesis and Purification

A plausible synthetic pathway could involve the reduction of a corresponding substituted pyridine or the cyclization of an appropriate amino-aldehyde or amino-ketone. The final step would involve the treatment of the free base, 3-(3-Methylphenyl)piperidine, with hydrochloric acid to yield the hydrochloride salt. This is a standard procedure to improve the compound's stability and water solubility.[5]

Conceptual Synthetic Workflow

Caption: A conceptual synthetic workflow for 3-(3-Methylphenyl)piperidine hydrochloride.

Protocol: General Hydrochloride Salt Formation

Rationale: The conversion of the free base to its hydrochloride salt is a common practice in pharmaceutical chemistry to enhance stability, crystallinity, and aqueous solubility, which are crucial for handling, formulation, and biological testing.

Step-by-Step Methodology:

-

Dissolution: Dissolve the synthesized 3-(3-Methylphenyl)piperidine free base in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

-

Acidification: While stirring, slowly add a solution of hydrochloric acid in an appropriate solvent (e.g., HCl in diethyl ether or isopropanol) to the dissolved free base. The addition is typically performed at a controlled temperature, often at 0°C, to manage any exothermic reaction and promote controlled precipitation.

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a solid. Continue stirring for a designated period to ensure complete precipitation.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of the cold anhydrous solvent used for the precipitation to remove any unreacted starting material or impurities.

-

Drying: Dry the purified 3-(3-Methylphenyl)piperidine hydrochloride under vacuum to remove any residual solvent.

Analytical Characterization

To ensure the identity and purity of 3-(3-Methylphenyl)piperidine hydrochloride, a combination of analytical techniques should be employed.

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. | The ¹H NMR spectrum will show characteristic peaks for the aromatic protons of the methylphenyl group and the aliphatic protons of the piperidine ring. The ¹³C NMR will confirm the number and types of carbon atoms. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | The mass spectrum will show a molecular ion peak corresponding to the free base (C₁₂H₁₇N) and characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | The IR spectrum will exhibit characteristic absorption bands for N-H stretching (of the protonated amine), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic ring). |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak in the chromatogram will indicate a high degree of purity. |

| Melting Point Analysis | Purity and identity confirmation. | A sharp and defined melting point range is indicative of a pure compound. |

While specific analytical data for 3-(3-Methylphenyl)piperidine hydrochloride is not detailed in the provided search results, the analytical methods for piperazine derivatives, which are structurally related, often include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for identification and quantification in various matrices.[6][7]

Potential Pharmacological Applications and Mechanism of Action

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a wide array of pharmaceuticals with diverse biological activities.[1][2] The introduction of a 3-methylphenyl substituent can modulate the parent molecule's interaction with biological targets.

Potential Areas of Investigation:

-

Central Nervous System (CNS) Disorders: Phenylpiperidine derivatives have a well-established history as CNS-active agents. For instance, methylphenidate, a piperidine derivative, is a well-known stimulant used in the treatment of ADHD. The 3-phenylpiperidine moiety is a key structural feature in compounds that modulate dopaminergic systems, with potential applications in treating conditions like schizophrenia and Parkinson's disease.[2]

-

Analgesia: Certain 3-alkyl-3-phenylpiperidine analogs have been explored as opioid analgesics.[2] The specific substitution on the phenyl ring can influence the compound's affinity and selectivity for different opioid receptors.

-

Receptor Antagonism: Novel 3-phenylpiperidine derivatives have been developed as potent antagonists for receptors such as the neurokinin-1 (NK₁) receptor, which has implications for treating nausea and depression.[2]

Hypothesized Mechanism of Action Workflow

The specific mechanism of action for 3-(3-Methylphenyl)piperidine hydrochloride would depend on the biological target it interacts with. A generalized workflow for investigating its pharmacological effects is presented below.

Caption: A generalized workflow for the pharmacological investigation of a novel compound.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling 3-(3-Methylphenyl)piperidine hydrochloride. While a specific Material Safety Data Sheet (MSDS) for this compound is not provided in the search results, general safety guidelines for piperidine derivatives should be followed.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8][9]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[8] Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[11]

Piperidine and its derivatives can be flammable, corrosive, and toxic.[11][12] It is crucial to consult the specific MSDS for 3-(3-Methylphenyl)piperidine hydrochloride from the supplier before handling.

Conclusion

3-(3-Methylphenyl)piperidine hydrochloride is a valuable chemical entity for researchers and drug development professionals. Its substituted piperidine structure provides a versatile platform for the design and synthesis of novel therapeutic agents, particularly those targeting the central nervous system. A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for its effective use in research and development. Further pharmacological studies are warranted to fully elucidate its biological activity and therapeutic potential.

References

-

Methylphenidate - Wikipedia. (n.d.). Retrieved from [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]

-

Synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride (Method a). (n.d.). Retrieved from [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC. Retrieved from [Link]

-

Safety Data Sheet: Piperidine. (2025-03-31). Carl ROTH. Retrieved from [Link]

-

Synthesis of 3-(3-Methoxyphenyl)piperidine. (n.d.). PrepChem.com. Retrieved from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PMC - PubMed Central. Retrieved from [Link]

- WO2011067783A1 - Process for preparing methyl phenidate hydrochloride. (n.d.). Google Patents.

-

3-(3-Methylphenyl)piperidine hydrochloride. (n.d.). Aladdin Scientific. Retrieved from [Link]

-

Analytical Methods. (n.d.). RSC Publishing. Retrieved from [Link]

-

A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection. (2017). ResearchGate. Retrieved from [Link]

-

Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]

-

3-Phenylpiperidine. (n.d.). Retrieved from [Link]

-

Piperidine - Wikipedia. (n.d.). Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. Piperidine - Wikipedia [en.wikipedia.org]

- 4. labsolu.ca [labsolu.ca]

- 5. WO2011067783A1 - Process for preparing methyl phenidate hydrochloride - Google Patents [patents.google.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. chemos.de [chemos.de]

- 11. carlroth.com [carlroth.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide on the Core Mechanism of Action of 3-(3-Methylphenyl)piperidine

Abstract

3-(3-Methylphenyl)piperidine is a synthetic compound belonging to the 3-arylpiperidine class of molecules, a structural motif present in a variety of pharmacologically active agents. While specific research on the hydrochloride salt form is not extensively documented in publicly accessible literature, the mechanism of action can be inferred from the well-established pharmacology of its structural analogs. This guide synthesizes the likely molecular mechanisms of 3-(3-Methylphenyl)piperidine, focusing on its anticipated interactions with monoamine transporters and sigma receptors. We will explore the causality behind its presumed activity as a dopamine reuptake inhibitor and a sigma receptor ligand, detail the experimental protocols used to characterize such compounds, and present the data in a clear, structured format for researchers, scientists, and drug development professionals.

Introduction: The 3-Arylpiperidine Scaffold

The 3-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds that interact with the central nervous system (CNS). The orientation of the aryl group relative to the piperidine nitrogen is a key determinant of pharmacological activity. Compounds of this class are known to interact with a range of targets, most notably the dopamine transporter (DAT), the serotonin transporter (SERT), the norepinephrine transporter (NET), and sigma (σ) receptors. The specific substitution on the aryl ring, such as the methyl group at the 3-position in 3-(3-Methylphenyl)piperidine, plays a crucial role in modulating the potency and selectivity of these interactions.

Primary Pharmacological Targets and Molecular Interactions

Based on the pharmacology of structurally related compounds, 3-(3-Methylphenyl)piperidine is hypothesized to exert its primary effects through two main mechanisms: inhibition of the dopamine transporter and modulation of sigma receptors.

Dopamine Transporter (DAT) Inhibition

The dopamine transporter is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic neurotransmission. Inhibition of DAT leads to an increase in the extracellular concentration and duration of action of dopamine, resulting in enhanced dopaminergic signaling.

To determine the affinity of a compound for DAT, competitive radioligand binding assays are the gold standard. These assays utilize a radiolabeled ligand with known high affinity for DAT, such as [³H]WIN 35,428. The ability of the test compound, in this case, 3-(3-Methylphenyl)piperidine, to displace the radioligand from the transporter is measured. The concentration of the test compound that displaces 50% of the radioligand is known as the IC₅₀ (inhibitory concentration 50%). A lower IC₅₀ value indicates a higher binding affinity.

-

Tissue Preparation: Striatal tissue from rodent brains, which is rich in DAT, is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Assay Setup: The homogenate is incubated with a fixed concentration of the radioligand (e.g., [³H]WIN 35,428) and varying concentrations of the test compound (3-(3-Methylphenyl)piperidine).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 4°C) for a set period to allow for binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Sigma (σ) Receptor Modulation

Sigma receptors are a unique class of intracellular proteins that are not G-protein coupled. They are involved in a variety of cellular functions, including the modulation of ion channels, lipid trafficking, and intracellular calcium signaling. There are two main subtypes, σ₁ and σ₂, and many 3-arylpiperidine derivatives show affinity for one or both.

Similar to DAT binding assays, the affinity of 3-(3-Methylphenyl)piperidine for sigma receptors is determined using competitive radioligand binding assays. For the σ₁ receptor, a common radioligand is -pentazocine, while [³H]di-o-tolylguanidine ([³H]DTG) is often used for σ₂ receptors. The experimental principle remains the same: measuring the displacement of the radioligand by the test compound to determine its binding affinity.

-

Membrane Preparation: Membranes from cell lines expressing either σ₁ or σ₂ receptors, or from tissues with high receptor density (e.g., liver, brain), are prepared.

-

Assay Setup: The membranes are incubated with the appropriate radioligand (-pentazocine for σ₁ or [³H]DTG for σ₂) and a range of concentrations of 3-(3-Methylphenyl)piperidine.

-

Incubation: The incubation is carried out under conditions optimized for the specific receptor subtype.

-

Separation and Quantification: As with the DAT assay, bound and free ligands are separated by filtration, and the bound radioactivity is counted.

-

Data Analysis: The IC₅₀ and Ki values are calculated to quantify the binding affinity of the compound for each sigma receptor subtype.

Predicted Binding Affinity Profile

| Target | Predicted Affinity (Ki) | Rationale |

| Dopamine Transporter (DAT) | Moderate to High | The 3-arylpiperidine scaffold is a known DAT inhibitor. The methyl group may enhance or slightly decrease affinity depending on its interaction with the binding pocket. |

| Sigma-1 (σ₁) Receptor | Moderate to High | Many 3-arylpiperidines exhibit high affinity for σ₁ receptors. |

| Sigma-2 (σ₂) Receptor | Low to Moderate | Affinity for σ₂ is often lower than for σ₁ in this chemical class. |

| Serotonin Transporter (SERT) | Low | Generally, 3-arylpiperidines are less potent at SERT compared to DAT. |

| Norepinephrine Transporter (NET) | Low | Similar to SERT, affinity for NET is typically lower than for DAT. |

Downstream Signaling and Functional Effects

The interaction of 3-(3-Methylphenyl)piperidine with its primary targets initiates a cascade of downstream events that produce its overall pharmacological effect.

Dopaminergic System

By inhibiting DAT, 3-(3-Methylphenyl)piperidine would increase synaptic dopamine levels, leading to enhanced activation of postsynaptic dopamine receptors (D1-D5). This is expected to result in stimulant, and potentially reinforcing, behavioral effects.

Caption: Dopamine Transporter Inhibition Pathway.

Sigma Receptor-Mediated Effects

The functional consequences of sigma receptor binding are complex and context-dependent. Agonism at σ₁ receptors can modulate the activity of various ion channels, including NMDA receptors and voltage-gated calcium channels. This can lead to a range of effects, including neuroprotection, antidepressant-like effects, and modulation of dopaminergic and glutamatergic neurotransmission.

Caption: Sigma-1 Receptor Signaling Pathway.

Structure-Activity Relationships (SAR)

The pharmacological profile of 3-arylpiperidines is highly sensitive to modifications of the core structure.

-

Position of the Aryl Group: The 3-position is critical for high-affinity DAT and sigma receptor binding.

-

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring dictate the potency and selectivity for DAT, SERT, and NET. A methyl group at the 3-position (meta) is a common feature in some stimulant and psychoactive compounds.

-

Piperidine Nitrogen: The basicity of the piperidine nitrogen is essential for interaction with the acidic residues in the binding pockets of monoamine transporters.

Conclusion

While direct experimental evidence for 3-(3-Methylphenyl)piperidine hydrochloride is limited in the public domain, a comprehensive analysis of its structural class strongly suggests a primary mechanism of action involving the inhibition of the dopamine transporter and modulation of sigma receptors. This dual activity profile suggests that the compound likely possesses psychostimulant properties, with potential modulatory effects on neuronal excitability and plasticity. Further in vitro and in vivo studies are necessary to fully elucidate its specific pharmacological profile, including its potency, selectivity, and functional consequences. The experimental protocols and theoretical framework provided in this guide offer a robust starting point for researchers investigating this and related compounds.

References

Due to the lack of specific literature on "3-(3-Methylphenyl)piperidine hydrochloride," the references provided are foundational texts and research articles on the broader class of 3-arylpiperidines, dopamine transporter inhibitors, and sigma receptor ligands, which form the basis of the mechanistic inferences in this guide.

An In-depth Technical Guide to the Predicted Pharmacological Profile of 3-(3-Methylphenyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted pharmacological profile of 3-(3-Methylphenyl)piperidine Hydrochloride, a member of the medicinally significant 3-arylpiperidine class of compounds. In the absence of direct experimental data for this specific molecule, this document synthesizes structure-activity relationship (SAR) data from closely related analogs to project its likely biological targets and functional activity. We delve into the critical role of the 3-phenylpiperidine scaffold as a "privileged structure" in central nervous system (CNS) drug discovery and outline detailed, field-proven experimental protocols for its characterization. This guide is intended to serve as a foundational resource for researchers initiating studies on this and related compounds, providing both a theoretical framework and practical methodologies for its pharmacological evaluation.

Introduction: The 3-Arylpiperidine Scaffold - A Privileged Motif in CNS Drug Discovery

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal scaffold for interacting with biological targets.[2] When a phenyl group is introduced at the 3-position, the resulting 3-phenylpiperidine core becomes a particularly privileged structure for agents targeting the central nervous system.[3]

Derivatives of this scaffold have been shown to exhibit a wide range of pharmacological activities, including modulation of dopamine, serotonin, opioid, and histamine receptors.[2][4][5] This versatility has led to the exploration of 3-phenylpiperidines for a multitude of therapeutic applications, such as antipsychotics, antidepressants, analgesics, and treatments for neurodegenerative disorders like Parkinson's disease.[2][3] The hydrochloride salt form of these compounds is frequently utilized to enhance stability and aqueous solubility, facilitating their use in experimental and pharmaceutical preparations.[2]

This guide focuses on 3-(3-Methylphenyl)piperidine Hydrochloride, a specific analog within this important chemical class. While direct pharmacological data for this compound is not currently available in the public domain, we can infer a likely pharmacological profile based on extensive structure-activity relationship (SAR) studies of related molecules.

Predicted Pharmacological Profile of 3-(3-Methylphenyl)piperidine Hydrochloride

Based on the established pharmacology of the 3-phenylpiperidine scaffold, it is hypothesized that 3-(3-Methylphenyl)piperidine Hydrochloride will primarily interact with monoamine G-protein coupled receptors (GPCRs), with a potential for activity at opioid receptors as well.

Primary Target Class: Dopamine Receptors

The most well-documented targets for 3-phenylpiperidine derivatives are the dopamine D2-like receptors (D2, D3, and D4).[6][7] The substitution pattern on the phenyl ring plays a crucial role in determining the affinity and selectivity for these receptor subtypes.

-

Dopamine D2/D3 Receptors: Many 3-phenylpiperidine analogs act as agonists, partial agonists, or antagonists at D2 and D3 receptors.[6][8] The presence of a substituent at the meta-position (3-position) of the phenyl ring is a common feature in many dopaminergic ligands. For instance, the presence of a 3-hydroxyl group is often associated with potent dopamine autoreceptor agonism.[6] The 3-methyl group in the title compound is a relatively small, lipophilic substituent. Its electronic and steric properties suggest that it will likely influence the binding affinity and efficacy at D2/D3 receptors. It is plausible that 3-(3-Methylphenyl)piperidine Hydrochloride will exhibit moderate to high affinity for D2 and D3 receptors. Its functional activity (agonist, antagonist, or partial agonist) would need to be determined experimentally.

-

Dopamine D4 Receptors: A number of 3-aryl piperidine derivatives have been identified as potent and efficacious D4 receptor agonists.[7] The SAR for D4 receptor activity can differ from that of D2/D3 receptors, and it is possible that the 3-methylphenyl substitution could confer some degree of affinity and/or selectivity for the D4 subtype.

Secondary Target Class: Serotonin and Opioid Receptors

-

Serotonin Receptors: Cross-reactivity with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, is common among dopaminergic 3-phenylpiperidine derivatives.[5] This dual activity can be beneficial in certain therapeutic contexts, such as in atypical antipsychotics. Therefore, it is prudent to evaluate the binding affinity and functional activity of 3-(3-Methylphenyl)piperidine Hydrochloride at these serotonin receptor subtypes.

-

Opioid Receptors: The 3-phenylpiperidine scaffold is also a core component of certain opioid analgesics.[2][4] While the substitution patterns for potent opioid activity are often distinct from those conferring high affinity for dopamine receptors, a comprehensive pharmacological profile should include screening for activity at mu (µ), delta (δ), and kappa (κ) opioid receptors.

Predicted Physicochemical Properties

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C12H18ClN | Based on chemical structure. |

| Molecular Weight | 211.73 g/mol | Calculated from the molecular formula. |

| Solubility | Likely soluble in aqueous solutions | The hydrochloride salt form generally increases water solubility.[2] |

| Lipophilicity (LogP) | Moderate | The phenyl and methyl groups contribute to lipophilicity, while the piperidine nitrogen provides a polar center. 3-Phenylpiperidine has a calculated LogP of 2.0.[2] The addition of a methyl group would be expected to slightly increase this value. |

| Blood-Brain Barrier Permeability | Likely to be CNS penetrant | The moderate lipophilicity and molecular weight are consistent with compounds that can cross the blood-brain barrier. |

Methodologies for Pharmacological Characterization

To empirically determine the pharmacological profile of 3-(3-Methylphenyl)piperidine Hydrochloride, a series of in vitro and in vivo assays are required. The following protocols are representative of standard methodologies used in the field for characterizing compounds of this class.

In Vitro Assays

Radioligand binding assays are essential for determining the affinity of a compound for its molecular target(s).

Objective: To determine the equilibrium dissociation constant (Ki) of 3-(3-Methylphenyl)piperidine Hydrochloride at dopamine D2 and D3 receptors.

Experimental Workflow:

Figure 1: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

-

Cell Culture and Membrane Preparation:

-

HEK293 cells stably expressing the human dopamine D2 or D3 receptor are cultured to confluence.[8]

-

Cells are harvested, and membranes are prepared by homogenization in a suitable buffer (e.g., Tris-HCl) followed by centrifugation. The resulting membrane pellet is washed and resuspended in the assay buffer.[8]

-

-

Binding Reaction:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [125I]IABN for D2/D3 receptors) and a range of concentrations of 3-(3-Methylphenyl)piperidine Hydrochloride.[8]

-

Total binding is determined in the absence of the test compound, and non-specific binding is measured in the presence of a high concentration of a known D2/D3 antagonist (e.g., (+)-butaclamol).[8]

-

Incubate the reaction mixture for a defined period (e.g., 60 minutes at 37°C) to reach equilibrium.[8]

-

-

Filtration and Detection:

-

The binding reaction is terminated by rapid filtration through glass-fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The IC50 value is converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional assays are necessary to determine whether a compound acts as an agonist, antagonist, or partial agonist at its target receptor.

A. cAMP Assay for Gi-Coupled Receptors (e.g., D2 Dopamine Receptor)

Objective: To assess the ability of 3-(3-Methylphenyl)piperidine Hydrochloride to modulate the inhibition of adenylyl cyclase activity via the D2 receptor.

Figure 2: Workflow for a cAMP functional assay.

Detailed Protocol:

-

Cell Culture:

-

Use a cell line (e.g., CHO-K1) stably expressing the human D2 receptor.[1]

-

-

Assay Procedure:

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[9]

-

For agonist testing: Add increasing concentrations of 3-(3-Methylphenyl)piperidine Hydrochloride in the presence of forskolin (an adenylyl cyclase activator).[9]

-

For antagonist testing: Add increasing concentrations of the test compound in the presence of forskolin and a fixed concentration of a known D2 agonist (e.g., quinpirole).[9]

-

Incubate for a specified time (e.g., 15 minutes at 37°C).[9]

-

-

cAMP Detection:

-

Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay.[10]

-

-

Data Analysis:

-

Agonist activity: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect).

-

Antagonist activity: Plot the percentage of reversal of the agonist effect against the log concentration of the test compound to determine the IC50, which can be converted to a functional Ki value.

-

B. GTPγS Binding Assay

Objective: To measure the activation of G-proteins coupled to a target receptor (e.g., opioid or dopamine receptors) upon agonist binding.

Detailed Protocol:

-

Membrane Preparation:

-

Prepare cell membranes expressing the receptor of interest as described for the radioligand binding assay.[11]

-

-

Assay Procedure:

-

Incubate the membranes with a non-hydrolyzable GTP analog, [35S]GTPγS, GDP, and increasing concentrations of the test compound.[11]

-

Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

-

Detection and Analysis:

-

Terminate the reaction by rapid filtration and quantify the amount of [35S]GTPγS bound to the membranes using a scintillation counter.[11]

-

Plot the stimulated [35S]GTPγS binding against the log concentration of the test compound to determine the EC50 and Emax.

-

In Vivo Assays

In vivo studies are crucial for understanding the physiological and behavioral effects of a compound.

Objective: To assess the central effects of 3-(3-Methylphenyl)piperidine Hydrochloride, particularly its impact on locomotor activity, which is heavily modulated by the dopamine system.

Experimental Model: Rodent locomotor activity test.

Detailed Protocol:

-

Animal Acclimation:

-

Male Sprague-Dawley rats or C57BL/6 mice are acclimated to the testing environment.[12]

-

-

Drug Administration:

-

Administer 3-(3-Methylphenyl)piperidine Hydrochloride via a relevant route (e.g., intraperitoneal or subcutaneous injection) at various doses. A vehicle control group should be included.

-

-

Behavioral Assessment:

-

Place the animals individually in open-field arenas equipped with automated photobeam detectors to record locomotor activity (e.g., distance traveled, rearing frequency).

-

Record activity for a set duration (e.g., 60-120 minutes).

-

-

Data Analysis:

-

Analyze the locomotor activity data to determine if the compound causes a dose-dependent increase (stimulant effect, potentially postsynaptic D2 agonism) or decrease (sedative effect, potentially presynaptic D2 agonism or antagonism) in activity compared to the vehicle control.[12]

-

Causality and Self-Validation in Experimental Design

The described protocols are designed to be self-validating through the inclusion of appropriate controls. In binding assays, non-specific binding is determined to ensure that the measured signal is receptor-specific. In functional assays, the use of known full agonists and antagonists as positive controls validates the assay's ability to detect the expected biological responses. In vivo, dose-response curves are essential to establish a causal link between the administered compound and the observed behavioral effect.

The choice of assays follows a logical progression from target identification and affinity determination (binding assays) to understanding the nature of the drug-receptor interaction (functional assays) and finally to assessing the physiological consequences of this interaction in a whole organism (in vivo assays). This multi-tiered approach provides a robust and comprehensive pharmacological characterization.

Conclusion and Future Directions

While the pharmacological profile of 3-(3-Methylphenyl)piperidine Hydrochloride has not been directly elucidated, a strong case can be made for its likely interaction with dopamine receptors, with potential off-target effects on serotonin and opioid receptors. The methyl group at the 3-position of the phenyl ring is expected to modulate its affinity and efficacy at these targets.

The experimental methodologies detailed in this guide provide a clear roadmap for the comprehensive pharmacological characterization of this and other novel 3-phenylpiperidine derivatives. Future research should focus on synthesizing 3-(3-Methylphenyl)piperidine Hydrochloride and systematically evaluating it in the described in vitro and in vivo assays. Such studies will not only reveal the specific pharmacological properties of this compound but also contribute to a deeper understanding of the structure-activity relationships governing the diverse biological activities of the 3-phenylpiperidine class of molecules.

References

-

Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). Molecules, 26(11), 3182. [Link]

-

3-Phenylpiperidine. (n.d.). Wikipedia. [Link]

-

Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. (2010). Analytical Biochemistry, 401(1), 126-135. [Link]

-

3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity. (1981). Journal of Medicinal Chemistry, 24(12), 1475-1482. [Link]

-

Behavioral and biochemical effects of subchronic treatment with (-)3-(3-hydroxyphenyl)-N-n-propylpiperidine in the rat: dopamine receptor sensitivity and tolerance. (1984). Journal of Neural Transmission, 60(2), 103-113. [Link]

-

Human Recombinant D2 Dopamine Receptor Stable Cell Line. (2020). GenScript. [Link]

-

GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4. (2009). The Journal of Histochemistry and Cytochemistry, 57(10), 951-961. [Link]

-

D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. (n.d.). Eurofins DiscoverX. [Link]

-

Piperine and Derivatives: Trends in Structure-Activity Relationships. (2019). Current Topics in Medicinal Chemistry, 19(17), 1533-1553. [Link]

-

Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (2016). Doctoral dissertation, University of Regensburg. [Link]

-

Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (2014). Pain Physician, 17(4), 307-318. [Link]

-

Introduction. (n.d.). Harvard University. [Link]

-

GTPγS Binding Assays. (2012). Assay Guidance Manual. [Link]

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Medicinal Chemistry, 13(10), 1614-1621. [Link]

-

Opioid receptors reveal a discrete cellular mechanism of endosomal G protein activation. (2020). Science, 368(6493), 884-889. [Link]

-

Synthetic analgesics and other phenylpiperidines: effects on uptake and storage of dopamine and other monoamines mouse forebrain tissue. (1987). Journal of Pharmacology and Experimental Therapeutics, 241(2), 421-427. [Link]

-

Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). ResearchGate. [Link]

-

Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists. (2001). Bioorganic & Medicinal Chemistry Letters, 11(15), 2003-2006. [Link]

-

Synthesis and biological investigation of coumarin piperazine (piperidine) derivatives as potential multireceptor atypical antipsychotics. (2013). Journal of Medicinal Chemistry, 56(13), 5404-5419. [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development, 8(4), a1-a15. [Link]

-

Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line. (1995). Journal of Neurochemistry, 65(5), 2302-2308. [Link]

Sources

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. researchgate.net [researchgate.net]

- 3. ijnrd.org [ijnrd.org]

- 4. researchgate.net [researchgate.net]

- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The G protein-first activation mechanism of opioid receptors by Gi protein and agonists | QRB Discovery | Cambridge Core [cambridge.org]

- 8. mdpi.com [mdpi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. resources.revvity.com [resources.revvity.com]

- 11. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Behavioral and biochemical effects of subchronic treatment with (-)3-(3-hydroxyphenyl)-N-n-propylpiperidine in the rat: dopamine receptor sensitivity and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(3-Methylphenyl)Piperidine Hydrochloride biological activity

An In-Depth Technical Guide to the Anticipated Biological Activity of 3-(3-Methylphenyl)piperidine Hydrochloride

Authored by a Senior Application Scientist

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics, particularly those targeting the central nervous system (CNS).[1] This technical guide delves into the anticipated biological activity of 3-(3-Methylphenyl)piperidine Hydrochloride, a specific analog within this privileged class. Due to a notable absence of direct pharmacological studies on this precise molecule in the public domain, this document synthesizes insights from structure-activity relationships (SAR) of closely related and extensively studied piperidine derivatives. By examining the established pharmacology of compounds such as methylphenidate and the selective dopamine-autoreceptor agonist 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), we can construct a scientifically grounded hypothesis regarding the potential mechanisms of action and pharmacological profile of 3-(3-Methylphenyl)piperidine Hydrochloride.[2][3] This guide will explore its potential as a monoamine reuptake inhibitor and a dopamine receptor ligand, detail the requisite experimental protocols for its characterization, and provide a framework for future research.

The Piperidine Scaffold: A Privileged Structure in CNS Drug Discovery

The piperidine ring is a six-membered nitrogen-containing heterocycle that is a prevalent feature in a wide array of pharmaceuticals and natural alkaloids.[4] Its prevalence in drug design can be attributed to several key factors:

-

Metabolic Stability: The saturated heterocyclic system of piperidine is generally robust to metabolic degradation, contributing to favorable pharmacokinetic profiles.[1]

-

Physicochemical Properties: The nitrogen atom can be protonated at physiological pH, allowing for the modulation of solubility and the formation of critical interactions with biological targets.

-

Stereochemical Complexity: The non-planar chair conformation of the piperidine ring allows for the precise spatial orientation of substituents, which is crucial for selective receptor binding.

These attributes have rendered the piperidine moiety a "privileged scaffold" in medicinal chemistry, particularly for drugs targeting CNS disorders, cancer, and infectious diseases.[1]

Hypothesized Mechanism of Action and Pharmacological Profile

Based on the extensive literature on substituted 3-phenylpiperidine analogs, the biological activity of 3-(3-Methylphenyl)piperidine Hydrochloride is likely to be centered on the modulation of monoaminergic systems.

Potential as a Monoamine Reuptake Inhibitor

A primary mechanism of action for many piperidine-containing CNS stimulants is the inhibition of monoamine transporters.[2] Methylphenidate, a well-known treatment for Attention Deficit Hyperactivity Disorder (ADHD), features a piperidine ring and functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[2] By blocking the dopamine transporter (DAT) and norepinephrine transporter (NET), methylphenidate increases the synaptic concentrations of these neurotransmitters, leading to enhanced alertness and attention.[2][5]

Given the structural similarity of 3-(3-Methylphenyl)piperidine to the core of many such reuptake inhibitors, it is plausible that it could exhibit affinity for DAT, NET, and potentially the serotonin transporter (SERT). The nature and position of the aromatic substituent are known to influence both potency and selectivity across these transporters.[6][7] The 3-methyl substitution on the phenyl ring could confer a specific pharmacological profile, potentially as a dual or triple reuptake inhibitor.

Hypothesized Signaling Pathway: Dopamine and Norepinephrine Reuptake Inhibition

Caption: Hypothesized mechanism of 3-(3-Methylphenyl)piperidine as a DA/NE reuptake inhibitor.

Potential as a Dopamine Receptor Ligand

The 3-phenylpiperidine scaffold is also a classic framework for dopamine receptor ligands. A notable example is 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), which is known for its activity as a selective dopamine D2 autoreceptor agonist.[3] Such compounds can modulate dopamine synthesis and release by acting on presynaptic D2 receptors.[8]

The nature of the substitution on the phenyl ring is critical for this activity; the 3-hydroxyl group of 3-PPP is considered indispensable for its high potency and selectivity.[3] The replacement of this hydroxyl group with a methyl group in 3-(3-Methylphenyl)piperidine would significantly alter its electronic and steric properties. This change might reduce its affinity or alter its efficacy at dopamine receptors, potentially shifting it from an agonist to an antagonist profile, or it could confer affinity for other dopamine receptor subtypes (D1, D3, D4).[9] Some partial dopamine agonists have demonstrated the ability to act as either agonists or antagonists depending on the surrounding dopaminergic tone.[10]

Key Experimental Protocols for Pharmacological Characterization

To elucidate the true biological activity of 3-(3-Methylphenyl)piperidine Hydrochloride, a systematic pharmacological evaluation is necessary. The following experimental workflows are standard in the field for characterizing compounds with potential activity at monoamine transporters and receptors.

In Vitro Radioligand Binding Assays

These assays are the first step to determine if the compound interacts with the hypothesized molecular targets.

Objective: To determine the binding affinity (Ki) of 3-(3-Methylphenyl)piperidine Hydrochloride for DAT, NET, SERT, and various dopamine receptor subtypes (D1, D2, D3, D4, D5).

Methodology:

-

Preparation of Membranes: Cell lines stably expressing the human recombinant transporter or receptor of interest (e.g., HEK293 cells) are cultured and harvested. The cell membranes are prepared through homogenization and centrifugation.

-

Binding Reaction: A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT, [³H]Spiperone for D2 receptors) is incubated with the prepared membranes in the presence of varying concentrations of the test compound (3-(3-Methylphenyl)piperidine Hydrochloride).

-

Separation and Scintillation Counting: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand. The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining target binding affinity via radioligand displacement.

In Vitro Monoamine Reuptake Assays

If binding to transporters is confirmed, these functional assays will determine if the compound inhibits their reuptake activity.

Objective: To measure the functional potency (IC50) of 3-(3-Methylphenyl)piperidine Hydrochloride in inhibiting the reuptake of dopamine, norepinephrine, and serotonin into synaptosomes or transfected cells.

Methodology:

-

Preparation of Synaptosomes or Cells: Synaptosomes are prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) of rodents. Alternatively, cells expressing the specific human transporter are used.

-

Reuptake Reaction: The synaptosomes or cells are pre-incubated with various concentrations of the test compound.

-

Initiation of Uptake: A radiolabeled neurotransmitter (e.g., [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin) is added to initiate the uptake process.

-

Termination and Measurement: After a short incubation period, the uptake is terminated by filtration or washing. The amount of radiolabeled neurotransmitter taken up by the cells or synaptosomes is measured by scintillation counting.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of reuptake against the concentration of the test compound.

In Vivo Behavioral Assays

Positive in vitro results would warrant investigation in animal models to assess the compound's physiological effects.

-

Locomotor Activity: To assess stimulant or sedative effects. Increased locomotion can be indicative of a dopaminergic or noradrenergic mechanism.

-

Forced Swim Test / Tail Suspension Test: Standard models to screen for potential antidepressant activity, which is often associated with serotonin and/or norepinephrine reuptake inhibition.

-

Drug Discrimination Studies: To compare the subjective effects of the test compound to known drugs (e.g., cocaine for DAT inhibitors, apomorphine for dopamine agonists).

Structure-Activity Relationship (SAR) Insights

The subtle change from a 3-hydroxyphenyl group (as in 3-PPP) to a 3-methylphenyl group can have profound effects on biological activity:

-

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor and acceptor, which is often a critical interaction for binding to receptors. The methyl group is non-polar and cannot form such bonds, which would likely alter the binding mode and affinity.

-

Electronic Effects: The hydroxyl group is electron-donating through resonance and electron-withdrawing through induction. The methyl group is weakly electron-donating. This difference in electronics can influence the pKa of the piperidine nitrogen and the overall interaction with the target protein.

-

Lipophilicity: The methyl group increases the lipophilicity of the molecule compared to the hydroxyl group. This could enhance its ability to cross the blood-brain barrier but may also affect its selectivity profile.

Summary and Future Directions

While direct experimental data for 3-(3-Methylphenyl)piperidine Hydrochloride is currently unavailable, a comprehensive analysis of related compounds allows for the formulation of a strong hypothesis regarding its biological activity. The compound most likely acts as a modulator of the monoaminergic system, with potential to be a dopamine and/or norepinephrine reuptake inhibitor or a ligand for dopamine receptors.

The path forward is clear: a systematic in vitro and in vivo characterization is required to test these hypotheses. The experimental protocols outlined in this guide provide a robust framework for such an investigation. The results of these studies will not only elucidate the pharmacological profile of this specific molecule but also contribute valuable data to the broader understanding of the structure-activity relationships of 3-phenylpiperidine derivatives, aiding in the future design of novel CNS therapeutics.

References

-

Methylphenidate - Wikipedia. [Link]

-

Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents - Longdom Publishing. [Link]

-

Hacksell, U., et al. (1981). 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity. Journal of Medicinal Chemistry, 24(12), 1475-82. [Link]

-

3-Phenylpiperidine - Wikipedia. [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. [Link]

-

Indolizidine and quinolizidine derivatives of the dopamine autoreceptor agonist 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) - PubMed. [Link]

-

Dopamine, Norepinephrine and Serotonin Participate Differently in Methylphenidate Action in Concomitant Behavioral and Ventral Tegmental Area, Locus Coeruleus and Dorsal Raphe Neuronal Study in Young Rats - MDPI. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Dopamine Agonists - StatPearls - NCBI Bookshelf - NIH. [Link]

-

3-Methylpiperidine hydrochloride | C6H14ClN | CID 521844 - PubChem. [Link]

-

4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed. [Link]

-

Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed. [Link]

-

Motor effects of the partial dopamine agonist (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine (preclamol) in Parkinson's disease - PubMed. [Link]

-

Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - Biomolecules & Therapeutics. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methylphenidate - Wikipedia [en.wikipedia.org]

- 3. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors [biomolther.org]

- 8. Indolizidine and quinolizidine derivatives of the dopamine autoreceptor agonist 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Motor effects of the partial dopamine agonist (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine (preclamol) in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Research Applications of 3-(3-Methylphenyl)piperidine Hydrochloride

Executive Summary

3-(3-Methylphenyl)piperidine Hydrochloride is a heterocyclic amine that, while not extensively studied, holds considerable potential for research and development in the pharmaceutical and agrochemical industries.[1][2] Its core structure, a piperidine ring, is a common feature in many approved drugs, particularly those targeting the central nervous system (CNS).[1][3] This guide provides a comprehensive overview of the compound's properties and outlines potential research applications, complete with detailed experimental protocols. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore the therapeutic and commercial potential of this intriguing molecule.

Introduction: The Piperidine Scaffold - A Privileged Structure in Medicinal Chemistry

The piperidine moiety is a six-membered heterocyclic amine that is a cornerstone in the design of a vast array of pharmaceuticals and naturally occurring alkaloids.[1][4] Its prevalence in drug discovery is attributed to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, which are crucial for a drug's pharmacokinetic profile.[3] Furthermore, the piperidine ring can adopt various conformations, allowing it to interact with a wide range of biological targets.[3]

Compounds incorporating the piperidine scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

-

Central Nervous System (CNS) Disorders: Many piperidine derivatives act as antipsychotics, antidepressants, and treatments for neurodegenerative diseases like Alzheimer's.[2][3]

-

Pain Management: The piperidine structure is a key component of several potent analgesics.[2]

-

Oncology: Certain piperidine-containing compounds have shown promise as anticancer agents.[2][5]

-

Infectious Diseases: This structural motif is also found in various antimicrobial and antiviral drugs.[3]

Given this rich history, 3-(3-Methylphenyl)piperidine Hydrochloride, as a member of the 3-aryl-piperidine class, represents a promising starting point for novel drug discovery endeavors.

Physicochemical Properties of 3-(3-Methylphenyl)piperidine Hydrochloride

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research.

| Property | Value | Source |

| Molecular Formula | C12H18ClN | |

| Molecular Weight | 211.73 g/mol | |

| Appearance | Solid | |

| SMILES String | Cl.Cc1cccc(c1)C2CCCNC2 | |

| InChI Key | XKIWGWVSBLGDPM-UHFFFAOYSA-N |

This data is compiled from publicly available chemical databases and supplier information.

The hydrochloride salt form of this compound generally imparts improved water solubility and stability, making it suitable for use in aqueous buffers for biological assays.

Potential Research Applications & Methodologies

Based on the structural characteristics of 3-(3-Methylphenyl)piperidine Hydrochloride and the known activities of related 3-aryl-piperidine compounds, several promising avenues of research can be proposed.

Investigation as a Modulator of Monoamine Neurotransmitters

Hypothesis: The 3-aryl-piperidine scaffold is a known pharmacophore for inhibitors of monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Methylphenidate, a well-known treatment for ADHD, is a piperidine derivative that acts as a norepinephrine-dopamine reuptake inhibitor.[6] Therefore, 3-(3-Methylphenyl)piperidine Hydrochloride may exhibit similar activity.

Experimental Workflow:

Caption: Workflow for investigating monoamine transporter modulation.

Detailed Protocols:

Protocol 3.1.1: Radioligand Binding Assays

-

Objective: To determine the binding affinity of 3-(3-Methylphenyl)piperidine Hydrochloride for DAT, NET, and SERT.

-

Materials:

-

Cell membranes expressing human DAT, NET, or SERT.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

-

Non-specific binding competitors: GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Scintillation vials and cocktail.

-

-

Procedure:

-

Prepare serial dilutions of 3-(3-Methylphenyl)piperidine Hydrochloride.

-

In a 96-well plate, combine cell membranes, radioligand, and either buffer, non-specific competitor, or the test compound.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Harvest the membranes onto filter mats using a cell harvester.

-

Wash the filters with ice-cold assay buffer.

-

Place the filter mats in scintillation vials with scintillation cocktail.

-

Quantify radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the IC₅₀ value (concentration of the compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 3.1.2: Synaptosomal Uptake Assays

-

Objective: To measure the functional inhibition of dopamine, norepinephrine, and serotonin uptake by the test compound.

-

Materials:

-

Freshly prepared synaptosomes from rodent brain regions (striatum for DA, hippocampus for NE, and cortex for 5-HT).

-

Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

-

Uptake buffer (e.g., Krebs-Ringer bicarbonate buffer).

-

-

Procedure:

-

Pre-incubate synaptosomes with various concentrations of 3-(3-Methylphenyl)piperidine Hydrochloride.

-

Initiate uptake by adding the radiolabeled neurotransmitter.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate uptake by rapid filtration and washing with ice-cold buffer.

-

Lyse the synaptosomes and measure the radioactivity.

-

-

Data Analysis: Determine the IC₅₀ for the inhibition of neurotransmitter uptake.

Exploration as a Sigma Receptor Ligand

Hypothesis: The 3-aryl-piperidine structure is also a common feature in ligands for sigma receptors (σ₁ and σ₂). These receptors are implicated in a variety of cellular functions and are targets for the treatment of neurological disorders and pain.[7][8]

Experimental Workflow:

Caption: Workflow for investigating sigma receptor activity.

Detailed Protocols:

Protocol 3.2.1: Sigma Receptor Binding Assays

-